1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of tetrahydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a tetrahydropyrrolo[3,4-c]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyrrolo[3,4-c]pyrazole core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyrrolo[3,4-c]pyrazole intermediate.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated via a coupling reaction, such as Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to attach additional aromatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its antiproliferative and cytotoxic activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
1-benzyl-3-phenylpyrazole derivatives: These compounds share a similar core structure but lack the fluorophenyl group, which may affect their biological activity and properties.
Fluorophenyl-substituted pyrazoles: These compounds have the fluorophenyl group but differ in the rest of their structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-9-5-4-8-12(13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-6-2-1-3-7-11/h1-9,14-16,21H,10H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYHYPXIGUPSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4F)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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